molecular formula C11H11NO3 B1609377 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid CAS No. 383132-41-0

5-methoxy-7-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B1609377
CAS No.: 383132-41-0
M. Wt: 205.21 g/mol
InChI Key: JIQFMKOUAVIMCL-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-1H-indole-2-carboxylic acid (CAS 383132-41-0) is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block, characterized by a methoxy group at the 5-position, a methyl group at the 7-position, and a carboxylic acid moiety at the 2-position of the indole ring, which provides a handle for further synthetic modifications . The molecular formula is C11H11NO3 and it has a molecular weight of 205.21 g/mol . In research settings, substituted indole-2-carboxylic acids are recognized for their potential pharmacological activities. Related compounds, such as 5-methoxyindole-2-carboxylic acid, have demonstrated neuroprotective properties in stroke models, shown efficacy in reducing oxidative stress, and exhibited protective potential against Aβ pathology in models of Alzheimer's disease . Furthermore, recent research into indole-2-carboxylic acid derivatives has identified their promising in vitro potency against Trypanosoma cruzi , the parasite responsible for Chagas disease, highlighting their relevance in the development of novel anti-parasitic agents . From a synthetic chemistry perspective, this compound can be prepared via robust methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to construct the indole core . The crystalline structures of similar compounds often feature cyclic dimers formed through O–H⋯O hydrogen bonds between carboxylic groups, which is a key consideration in solid-state characterization . This product is intended for research and development purposes only. It is not approved for human or veterinary use.

Properties

IUPAC Name

5-methoxy-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-8(15-2)4-7-5-9(11(13)14)12-10(6)7/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQFMKOUAVIMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407703
Record name 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-41-0
Record name 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383132-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis Route

The Fischer indole synthesis is a classical and widely used method for indole construction. It involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to form indole rings.

  • Procedure:
    The synthesis typically starts with a substituted phenylhydrazine reacting with a ketone or aldehyde bearing the desired substituents. Under acidic conditions, the hydrazone intermediate undergoes rearrangement and cyclization to give the indole core with the 2-carboxylic acid functionality introduced via appropriate precursors.

  • Advantages:
    This method is robust and adaptable for introducing methoxy and methyl groups on the indole ring. Industrially, it is optimized with catalysts and purification steps to maximize yield and purity.

  • Limitations:
    Requires careful control of acidic conditions and temperature to avoid side reactions and degradation.

This route has been explicitly cited as the common synthetic approach for 5-methoxy-7-methyl-1H-indole-2-carboxylic acid.

Malonate-Derived Process via Japp–Klingemann Rearrangement

A sophisticated synthetic process involves the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonate derivatives, which can be adapted for methyl substitution at position 7.

  • Key Steps:

    • Azo coupling of diazonium salts with malonate derivatives.
    • Japp–Klingemann rearrangement to form hydrazones.
    • Fischer indole synthesis to close the ring.
  • Process Development Insights:
    This method uses readily available starting materials and produces minimal waste. It is scalable to at least 1 molar scale with high yields, making it suitable for pharmaceutical intermediate production.

  • Optimization Focus:
    Reaction conditions such as temperature, stoichiometry, and solvent choice are optimized to enhance yield and selectivity.

This process is detailed in organic process research literature and offers an efficient route to substituted indole-2-carboxylic acids.

Hemetsberger–Knittel Indole Synthesis

This method provides an alternative route to indole-2-carboxylates, which can be functionalized further to obtain 5-methoxy-7-methyl derivatives.

  • Reaction Sequence:

    • Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
    • Thermolysis of azido cinnamate intermediates.
    • Electrophilic cyclization to form indole-2-carboxylates.
  • Advantages:
    Allows regioselective introduction of substituents on the indole ring, including methoxy and methyl groups.

  • Optimization:
    Reaction temperature, reactant stoichiometry, and concentration are critical parameters for high yields and regioselectivity.

This approach has been employed for the synthesis of various indole-2-carboxylates and could be adapted for 5-methoxy-7-methyl substitution patterns.

Catalytic Condensation and Reduction from Nitro Precursors

A patented method describes a synthesis starting from nitrotoluene and diethyl oxalate, catalyzed by ferrous hydroxide, followed by reduction with hydrazine hydrate.

  • Process:

    • Condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis.
    • Atmospheric distillation to isolate intermediates.
    • Reduction with hydrazine hydrate to yield indole-2-carboxylic acid derivatives.
  • Benefits:

    • Uses inexpensive and readily available raw materials.
    • Mild reaction conditions and simple post-reaction processing.
    • High chemical yields.
  • Applicability:
    This method provides a new synthetic pathway for indole-2-carboxylic acids, potentially adaptable for methoxy and methyl substitutions.

Additional Synthetic Considerations and Data

  • Hydrolysis and Functional Group Transformations:
    Hydrolysis of ester intermediates under basic conditions (e.g., sodium hydroxide in ethanol) followed by acidification is a common step to obtain the free carboxylic acid.

  • Purification Techniques:
    Flash chromatography, recrystallization, and trituration are employed to purify the final products.

  • Reaction Monitoring:
    Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

  • Typical Reaction Conditions:

    • Hydrolysis: Reflux in ethanol with 3N NaOH for 2 hours.
    • Coupling reactions: Room temperature stirring in anhydrous DMF with coupling agents such as BOP and bases like DIPEA.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Steps Advantages Scale & Yield References
Fischer Indole Synthesis Phenylhydrazine + substituted ketones/aldehydes Acid-catalyzed cyclization Well-established, adaptable Industrial scale, high yield
Malonate-Based Process Malonate derivatives + diazonium salts Azo coupling, Japp–Klingemann rearrangement, Fischer synthesis Low waste, scalable, safe ≥1 mol scale, high yield
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehydes Knoevenagel condensation, thermolysis, cyclization Regioselective, versatile Moderate scale, optimized yields
Catalytic Condensation & Reduction Nitro toluene + diethyl oxalate Condensation, distillation, hydrazine reduction Cheap catalysts, mild conditions Lab to pilot scale, high yield

Research Findings and Optimization Notes

  • The Fischer indole synthesis remains the cornerstone for preparing substituted indole-2-carboxylic acids, with modifications to accommodate methoxy and methyl groups.

  • Process development studies emphasize minimizing waste and optimizing reaction parameters such as temperature, solvent, and reagent ratios to improve yield and purity.

  • The Hemetsberger–Knittel method offers regioselective synthesis options, important for obtaining the correct substitution pattern on the indole ring.

  • Industrial approaches leverage catalysts and continuous processing techniques to enhance efficiency.

  • Purification and isolation steps are critical to obtaining analytically pure this compound.

Physicochemical Data Relevant to Preparation

Property Value
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 449 ± 40 °C at 760 mmHg
Flash Point 225.3 ± 27.3 °C
LogP (Partition Coefficient) 2.68
Vapor Pressure ~0 mmHg at 25 °C
Index of Refraction 1.658

These data assist in designing reaction and purification conditions.

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemistry: 5-methoxy-7-methyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential neuroprotective properties. It has shown promise in reducing oxidative stress and enhancing long-term potentiation, which are crucial for brain health .

Medicine: The compound’s potential neuroprotective effects make it a candidate for developing treatments for neurological disorders, such as stroke and neurodegenerative diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as active ingredients in various products .

Mechanism of Action

The mechanism by which 5-methoxy-7-methyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to target mitochondrial dihydrolipoamide dehydrogenase, which plays a role in cellular energy metabolism . By modulating this enzyme’s activity, the compound can confer neuroprotection and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Key Interactions Pharmacological Relevance
5-Methoxy-7-methyl-1H-indole-2-carboxylic acid 5-OCH₃, 7-CH₃, 2-COOH Likely O–H⋯O/N–H⋯O hydrogen bonds (inferred) Potential enhanced neuroprotection (theoretical)
5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) 5-OCH₃, 2-COOH Cyclic O–H⋯O dimers, N–H⋯O interactions Neuroprotective, anti-Alzheimer’s
7-Methyl-1H-indole-2-carboxylic acid 7-CH₃, 2-COOH Undocumented (methyl reduces H-bonding capacity) Limited data; potential R&D applications
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH Electronegative Cl may disrupt dimerization Toxicity/unknown bioactivity
4,7-Dimethoxy-1H-indole-2-carboxylic acid 4-OCH₃, 7-OCH₃, 2-COOH Increased H-bond acceptors Unreported, but dual methoxy may enhance solubility

Key Observations:

  • Methoxy Position : MI2CA (5-OCH₃) forms cyclic dimers via carboxylic acid groups , whereas 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid () shows altered reactivity due to the 7-OCH₃ and oxoacetic acid substituents. The 5-OCH₃ in MI2CA enhances neuroprotective effects, while 7-OCH₃ in other compounds may shift bioactivity.
  • Methyl vs.
  • Multiple Substituents : 4,7-Dimethoxy-1H-indole-2-carboxylic acid has higher polarity than the target compound, suggesting divergent solubility and pharmacokinetic profiles.

Pharmacological and Chemical Reactivity

  • Carboxylic Acid Derivatives : Esterification of the carboxylic acid (e.g., 5-benzyloxy-1H-indole-2-carboxylate in ) reduces hydrogen bonding capacity and acidity, which may diminish target engagement in biological systems.
  • Methoxy vs. Methyl : The 5-OCH₃ group in MI2CA contributes to antioxidant activity by stabilizing radical intermediates , whereas the 7-CH₃ in the target compound may enhance membrane permeability via lipophilicity.

Biological Activity

5-Methoxy-7-methyl-1H-indole-2-carboxylic acid (5M7MICA) is a compound of significant interest in biological research due to its potential neuroprotective properties and its role in various biochemical pathways. This article explores the biological activity of 5M7MICA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

5M7MICA exhibits its biological effects primarily through interactions with specific molecular targets and pathways:

  • Receptor Binding : This compound binds with high affinity to multiple receptors, influencing various signaling pathways critical for cellular function.
  • Enzyme Interaction : It has been shown to inhibit enzymes such as tryptophan dioxygenase, which is involved in tryptophan metabolism. This inhibition can lead to increased levels of tryptophan, potentially affecting neurotransmitter synthesis.
  • Oxidative Stress Reduction : The compound demonstrates antioxidant properties, effectively reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

Biological Activity and Therapeutic Potential

The biological activities of 5M7MICA are diverse, contributing to its potential therapeutic applications:

  • Neuroprotection : Research indicates that 5M7MICA and its derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies have shown that it enhances long-term potentiation, which is vital for learning and memory processes .
  • MAO-B Inhibition : The compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to the metabolism of neurotransmitters such as dopamine. This inhibition suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5M7MICA, it is beneficial to compare it with other indole derivatives:

Compound NameKey FeaturesBiological Activity
5-Methoxy-1H-indole-2-carboxylic acidBasic indole structure; less potent neuroprotectionModerate antioxidant activity
7-Methyl-1H-indole-2-carboxylic acidSimilar structure; different methylation patternVaries based on specific substitutions
5-Methoxy-indole-3-propionic acidExhibits strong neuroprotective effectsEffective against oxidative stress

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of 5M7MICA in various experimental settings:

  • Neuroprotective Studies : A study demonstrated that derivatives of 5M7MICA significantly reduced cell death in SH-SY5Y cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The compounds showed an IC50 greater than 150 µM with hemolytic effects below 5% at 200 µM, indicating good safety profiles .
  • In Vivo Models : Another investigation into the effects of 5M7MICA derivatives on mouse models of Parkinson's disease revealed their ability to modulate inflammatory responses and enhance antioxidant defenses, suggesting their potential as multifunctional agents for neuroprotection .
  • Mechanistic Insights : Detailed biochemical analyses indicated that 5M7MICA influences cellular signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Its interaction with mitochondrial dihydrolipoamide dehydrogenase further underscores its role in cellular energy metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-7-methyl-1H-indole-2-carboxylic acid?

  • Methodology : Synthesis typically involves indole ring formation followed by functionalization. A common approach includes:

  • Cyclization : Starting with substituted anilines or nitro compounds, cyclization via Friedel-Crafts or Cadogan-Sundberg reactions introduces the indole core.
  • Methoxy and Methyl Group Introduction : Electrophilic substitution (e.g., Vilsmeier-Haack for methoxy groups) or alkylation for methyl groups at positions 5 and 6.
  • Carboxylic Acid Functionalization : Hydrolysis of nitriles or esters (e.g., methyl ester intermediates) using acidic or basic conditions.
  • Reference : Analogous methods for indole-2-carboxylic acid derivatives are detailed in studies on 5-hydroxyindole-2-carboxylic acid synthesis .

Q. How should researchers purify and characterize this compound?

  • Purification :

  • Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol/water mixtures).
  • Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1).
    • Characterization :
  • NMR : 1H^1H-NMR to confirm substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, indole protons at δ 6.5–7.5 ppm).
  • HPLC-MS : Confirm molecular ion peak (expected [M-H]⁻ at m/z 220.1) and retention time consistency.
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Reference : Similar characterization workflows are applied to structurally related indole derivatives .

Q. What are the key stability considerations during storage?

  • Storage Conditions :

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption.
  • Avoid exposure to light (use amber vials) due to potential indole ring photodegradation.
    • Stability Tests :
  • Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Reference : Stability protocols for methoxy-substituted indoles, such as 5-methoxy-3-methyl-1H-indole, highlight sensitivity to humidity and temperature .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

  • Optimization Strategies :

  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective methyl group introduction.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for indole cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
    • Troubleshooting : Low yields may result from competing side reactions (e.g., over-oxidation); use radical scavengers like BHT.
    • Reference : Yield optimization for indole-2-carboxylic esters is discussed in synthetic chemistry literature .

Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

  • Validation Steps :

  • 2D-NMR (COSY, HSQC) : Assign proton-proton correlations and verify substituent positions.
  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values.
  • X-ray Crystallography : Confirm molecular structure if crystalline derivatives are accessible.
    • Case Study : For 5-hydroxyindole-2-carboxylic acid, discrepancies between experimental and predicted melting points were resolved via DSC analysis .

Q. What analytical methods are suitable for studying degradation products?

  • Methodology :

  • LC-HRMS : Identify degradation products (e.g., demethylated or decarboxylated derivatives) with high-resolution mass accuracy.
  • Stability-Indicating Assays : Use HPLC methods with PDA detectors to track impurity profiles under stress conditions (acid/alkali, heat).
  • Mechanistic Studies : Employ isotopic labeling (e.g., 13C^{13}C-methoxy groups) to trace degradation pathways.
    • Reference : Degradation studies on methyl indole carboxylates highlight decarboxylation as a major pathway under acidic conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Root Causes :

  • Polymorphism (crystalline vs. amorphous forms).
  • Residual solvents or impurities affecting physical properties.
    • Resolution :
  • Repurify the compound and compare DSC thermograms.
  • Conduct solubility studies in buffered solutions (pH 1–13) to identify pH-dependent behavior.
    • Reference : Variability in the melting points of indole derivatives is documented in studies on 5-hydroxyindole-2-carboxylic acid .

Safety and Handling

Q. What personal protective equipment (PPE) is recommended for handling this compound?

  • PPE Protocol :

  • Respiratory Protection : Use NIOSH-approved N95/P95 masks if airborne particles are generated.
  • Gloves : Nitrile gloves (tested for permeability using ASTM F739).
  • Eye/Face Protection : Chemical goggles and face shields during synthesis.
    • Reference : Safety guidelines for structurally similar indole carboxylic acids emphasize avoiding skin contact and inhalation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-methoxy-7-methyl-1H-indole-2-carboxylic Acid
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5-methoxy-7-methyl-1H-indole-2-carboxylic Acid

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